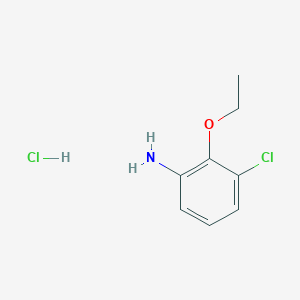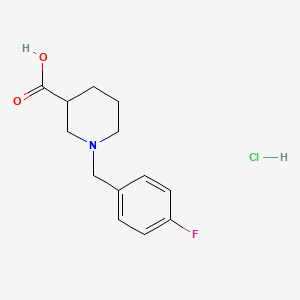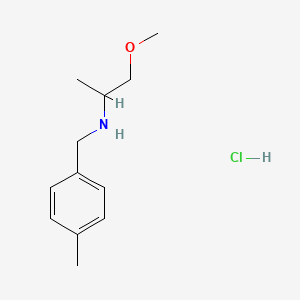
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate
説明
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate (MMEONAO) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of naphthalene, a common aromatic hydrocarbon, and has been found to exhibit a variety of biochemical and physiological effects. We will also discuss future directions for research involving MMEONAO.
科学的研究の応用
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has been studied for its potential applications in scientific research, including as an inhibitor of enzymes, as a substrate for metabolic studies, and as a fluorescent probe for imaging. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it useful for studying the effects of acetylcholine on the nervous system. (2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has also been used as a substrate for metabolic studies, as it is readily metabolized by human cells. Finally, it has been used as a fluorescent probe for imaging, as it emits light when exposed to ultraviolet light.
作用機序
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate is believed to act on a variety of biochemical and physiological processes. Its inhibition of acetylcholinesterase is believed to be due to its ability to bind to the enzyme, preventing it from breaking down acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. In addition, it has been found to modulate the activity of several ion channels, including potassium and calcium channels, which are involved in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on behavior and cognition. In addition, it has been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This can lead to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognition. Finally, it has been found to modulate the activity of several ion channels, which can affect the transmission of electrical signals in the nervous system.
実験室実験の利点と制限
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easily synthesized in a two-phase system. It is also readily metabolized by human cells, making it useful for metabolic studies. Additionally, it emits light when exposed to ultraviolet light, making it a useful fluorescent probe for imaging.
However, there are also some limitations to using (2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate in lab experiments. It has a relatively short half-life, so it must be used quickly after synthesis. In addition, it has been found to be toxic at high concentrations, so care must be taken when using it in experiments.
将来の方向性
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate has a wide range of potential applications in scientific research, and there are many future directions for research involving this compound. One potential direction is to further investigate its mechanism of action, as it is believed to act on a variety of biochemical and physiological processes. Another potential direction is to explore its use as a fluorescent probe for imaging, as it emits light when exposed to ultraviolet light. Additionally, further research could be done to explore its potential applications in metabolic studies, as it is readily metabolized by human cells. Finally, further research could be done to explore its potential therapeutic applications, as it has been found to inhibit the enzymes acetylcholinesterase and monoamine oxidase.
特性
IUPAC Name |
1-methoxy-N-(naphthalen-1-ylmethyl)propan-2-amine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO.C2H2O4/c1-12(11-17-2)16-10-14-8-5-7-13-6-3-4-9-15(13)14;3-1(4)2(5)6/h3-9,12,16H,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIIDLKFSBRNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Methoxy-1-methyl-ethyl)-naphthalen-1-ylmethyl-amine oxalate | |
CAS RN |
1185303-91-6 | |
| Record name | 1-Naphthalenemethanamine, N-(2-methoxy-1-methylethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



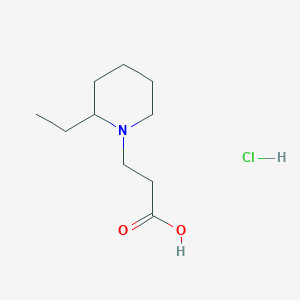
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B3088407.png)



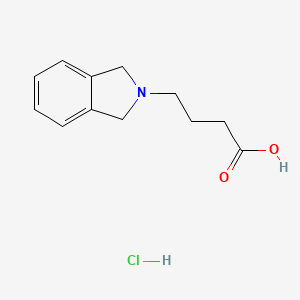
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/structure/B3088435.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/structure/B3088445.png)
